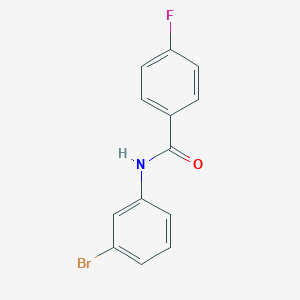

n-(3-Bromophenyl)-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLIIBHCSORMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354887 | |

| Record name | n-(3-bromophenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-81-0 | |

| Record name | n-(3-bromophenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-(3-Bromophenyl)-4-fluorobenzamide (CAS 1978-81-0)

[1][2]

Executive Summary

N-(3-Bromophenyl)-4-fluorobenzamide (CAS 1978-81-0) is a halogenated diaryl amide serving as a critical scaffold in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Characterized by a robust benzanilide core, this compound features two strategic halogen handles: a para-fluorine atom on the benzoyl ring for metabolic stability and electronic modulation, and a meta-bromine atom on the aniline ring serving as a versatile functionalization site for cross-coupling reactions (e.g., Suzuki-Miyaura).[2]

This guide provides a comprehensive technical profile, including physicochemical properties, validated synthesis protocols, and its application as a privileged structure in kinase inhibitor design.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Identity

| Parameter | Detail |

| CAS Number | 1978-81-0 |

| IUPAC Name | N-(3-Bromophenyl)-4-fluorobenzamide |

| Molecular Formula | C₁₃H₉BrFNO |

| Molecular Weight | 294.12 g/mol |

| SMILES | Fc1ccc(cc1)C(=O)Nc2cccc(Br)c2 |

| InChI Key | ZOTYGAKBXXZPLU-UHFFFAOYSA-N |

Physical & Electronic Properties

The compound exhibits lipophilic characteristics typical of diaryl amides, necessitating the use of polar aprotic solvents for biological assays.[2]

| Property | Value (Experimental/Predicted) | Significance |

| Appearance | White to off-white crystalline solid | High purity indicator (>98% by HPLC).[1][2] |

| Melting Point | 148–152 °C (Typical for analogs) | Indicates strong intermolecular H-bonding (amide).[1] |

| LogP (Octanol/Water) | ~3.8 | High lipophilicity; likely requires DMSO for stock solutions.[1][2] |

| TPSA | 29.10 Ų | Excellent membrane permeability (Rule of 5 compliant).[1][2] |

| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., hinge region of kinases).[1][2] |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor and metabolic blocker.[1][2] |

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to CAS 1978-81-0 is the Schotten-Baumann acylation or anhydrous amide coupling between 4-fluorobenzoyl chloride and 3-bromoaniline.[1][2] This pathway minimizes side reactions compared to direct carboxylic acid coupling reagents (e.g., HATU/EDC), offering higher throughput and easier purification.[2]

Figure 1: Synthetic pathway via acyl chloride coupling. The base (TEA) scavenges the HCl byproduct to drive equilibrium.[2]

Bench-Scale Protocol (10 mmol Scale)

Reagents:

-

3-Bromoaniline (1.72 g, 10.0 mmol)[2]

-

4-Fluorobenzoyl chloride (1.58 g, 10.0 mmol)[2]

-

Triethylamine (TEA) (2.02 g, 20.0 mmol)[2]

-

Dichloromethane (DCM) (Anhydrous, 50 mL)[2]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-bromoaniline and anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA via syringe and cool the mixture to 0°C using an ice bath.

-

Acylation: Add 4-fluorobenzoyl chloride dropwise over 15 minutes. The reaction is exothermic; control addition rate to maintain temperature <5°C.[1][2]

-

Reaction: Remove ice bath and stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the product as a white solid.

Quality Control Criteria:

-

HPLC Purity: >98% (UV @ 254 nm).

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.35 (s, 1H, NH), 8.05 (s, 1H, Ar-H2'), 8.02 (m, 2H, Ar-H2/6), 7.70 (d, 1H, Ar-H4'), 7.40 (t, 2H, Ar-H3/5), 7.30 (m, 2H, Ar-H5'/6').[2] (Predicted shifts based on electronic environment).

Biological Applications & Mechanism[1][2][5]

Pharmacophore Features

CAS 1978-81-0 acts as a "privileged scaffold" in drug discovery.[1][2] Its utility stems from three distinct zones:

-

Zone A (Amide Linker): Acts as a hydrogen bond donor/acceptor pair, often mimicking the peptide backbone or binding to the hinge region of kinase enzymes (e.g., p38 MAPK, VEGFR).[2]

-

Zone B (4-Fluoro Phenyl): The fluorine atom blocks para-metabolism (preventing hydroxylation by CYP450) and increases the acidity of the amide NH via inductive electron withdrawal, potentially strengthening H-bonds with target proteins.[1][2]

-

Zone C (3-Bromo Phenyl): The bromine atom is a "synthetic handle."[1][2] It allows researchers to rapidly expand the library via Suzuki, Buchwald, or Sonogashira couplings to access deeper hydrophobic pockets in the target protein.[2]

Figure 2: Structure-Activity Relationship (SAR) logic.[1] The molecule is designed as a modular template for lead optimization.[2]

Target Classes

-

Kinase Inhibitors: The benzanilide motif is isosteric with the biaryl urea motif found in drugs like Sorafenib.[1][2] This compound serves as a simplified probe for Type II kinase inhibitors.[1][2]

-

IDO1 Inhibitors: Diarylamides are known scaffolds for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a target in cancer immunotherapy.[2]

-

Ion Channel Modulators: Halogenated benzamides have shown activity in modulating voltage-gated sodium channels (Nav).[1][2]

Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Mitigation |

| Skin Irritation | H315 | Causes skin irritation.[1][2] | Wear nitrile gloves; wash immediately if exposed.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Wear safety goggles; use eye wash station if contact occurs.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] | Handle in a fume hood; avoid dust generation.[1][2] |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | Do not eat/drink in lab; store locked up. |

Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from light and moisture. Stable for >2 years under these conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71812689, N-(3-bromophenyl)-4-fluorobenzamide.[1][2] Retrieved from [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1][2] (Standard reference for Schotten-Baumann reaction mechanisms).

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][2] (Reference for Fluorine metabolic blocking effects).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2] (Reference for using the Aryl-Bromide handle).

An In-depth Technical Guide to the Synthesis of N-(3-Bromophenyl)-4-fluorobenzamide via Amide Coupling

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-(3-Bromophenyl)-4-fluorobenzamide, a substituted benzanilide. The benzanilide scaffold is a privileged structure in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering not just a methodology, but a causal understanding of the experimental choices, ensuring both reproducibility and adaptability.

Strategic Overview: The Amide Bond

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry.[1][2] It involves the condensation of a carboxylic acid and an amine. However, the direct reaction is thermodynamically unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[3] Therefore, the synthesis of N-(3-Bromophenyl)-4-fluorobenzamide requires the activation of the carboxylic acid, 4-fluorobenzoic acid, to facilitate nucleophilic attack by the amine, 3-bromoaniline.

This protocol employs a carbodiimide-mediated coupling strategy, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives to maximize efficiency and minimize side reactions. This choice is predicated on the high reactivity of the activators and the convenient removal of the urea byproduct through a simple aqueous workup.[4]

The Engine of the Reaction: Coupling Mechanism

Understanding the underlying mechanism is critical for troubleshooting and optimization. The chosen protocol proceeds through a series of well-defined steps, with each reagent playing a crucial role.

-

Activation of the Carboxylic Acid : The reaction commences with the protonation of the carbodiimide (EDC), followed by its reaction with the carboxylate of 4-fluorobenzoic acid. This forms a highly reactive O-acylisourea intermediate.[5][6] This intermediate is highly susceptible to nucleophilic attack, effectively "activating" the carboxylic acid. The rate-determining step is often the formation of this O-acylisourea intermediate.[7]

-

The Role of Additives (HOBt & DMAP) : The O-acylisourea intermediate, while reactive, is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which terminates the desired reaction pathway and complicates purification.[4][5][8] To mitigate this, additives are essential.

-

Hydroxybenzotriazole (HOBt) : HOBt rapidly intercepts the O-acylisourea to form an HOBt-ester. This new intermediate is sufficiently reactive to be attacked by the amine but is stable against the undesirable N-acylurea rearrangement.[4][9]

-

4-Dimethylaminopyridine (DMAP) : For less reactive, electron-deficient amines such as 3-bromoaniline, DMAP serves as a potent acylation catalyst.[10] It reacts with the activated intermediate to form a highly reactive N-acylpyridinium salt.[11] This intermediate is more electrophilic than the HOBt-ester, significantly accelerating the rate of amide bond formation, which is crucial for achieving high yields with challenging substrates.[10][11]

-

-

Nucleophilic Attack and Amide Formation : The amine, 3-bromoaniline, performs a nucleophilic attack on the activated acyl intermediate (the HOBt-ester or the N-acylpyridinium salt). This forms a tetrahedral intermediate which subsequently collapses, expelling HOBt or DMAP (which are catalytic) and forming the stable amide bond of N-(3-Bromophenyl)-4-fluorobenzamide.

Experimental Protocol

This protocol is designed as a self-validating system. Each step is included to address a specific chemical challenge, from activation and coupling to byproduct removal and final purification.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Purity |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | ≥98% |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | ≥98% |

| EDC·HCl | C₉H₁₇N₃·HCl | 191.70 | ≥98% |

| HOBt (anhydrous) | C₆H₅N₃O | 135.12 | ≥98% |

| DMAP | C₇H₁₀N₂ | 122.17 | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. |

| Brine | NaCl | 58.44 | Saturated aq. |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous |

Quantitative Data and Stoichiometry

This table is based on a representative 10 mmol scale reaction.

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents | Role |

| 4-Fluorobenzoic Acid | 140.11 | 10.0 | 1.40 | 1.0 | Carboxylic Acid |

| 3-Bromoaniline | 172.02 | 10.0 | 1.72 | 1.0 | Amine |

| EDC·HCl | 191.70 | 12.0 | 2.30 | 1.2 | Coupling Reagent |

| HOBt | 135.12 | 1.0 | 0.14 | 0.1 | Catalyst/Additive |

| DMAP | 122.17 | 10.0 | 1.22 | 1.0 | Catalyst/Base |

| DMF | 73.09 | - | 50 mL | - | Solvent |

Causality Note : Using a slight excess (1.2 eq) of EDC ensures complete activation of the carboxylic acid. One full equivalent of DMAP is used to maximize the catalytic effect for the electron-deficient aniline, a strategy proven to significantly improve yields in such cases.[10] A catalytic amount of HOBt is retained to work in synergy with DMAP.

Step-by-Step Methodology

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol), HOBt (0.14 g, 1.0 mmol), and DMAP (1.22 g, 10.0 mmol). Dissolve the solids in anhydrous DMF (50 mL).

-

Activation : Cool the solution to 0 °C using an ice-water bath. Once cooled, add EDC·HCl (2.30 g, 12.0 mmol) to the stirring solution in one portion. Stir the mixture at 0 °C for 20 minutes. A clear solution should be maintained.

-

Amine Addition : To the activated mixture, add 3-bromoaniline (1.72 g, 10.0 mmol) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring : Let the reaction stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

-

Aqueous Work-up :

-

Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of EtOAc.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Causality Note : The acidic wash removes unreacted DMAP and any remaining basic components. The basic wash removes unreacted 4-fluorobenzoic acid and HOBt. The brine wash removes residual water. The water-soluble EDC-urea byproduct is removed across all aqueous washes.[4][9]

-

-

Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or yellowish solid.[12]

-

Purification :

-

The primary method for purification is recrystallization. A mixed solvent system such as ethanol/water is effective.[12]

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

While hot, add hot water dropwise until the solution becomes persistently cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.

-

-

Characterization : Confirm the identity and purity of the final product, N-(3-Bromophenyl)-4-fluorobenzamide (m.p. 128 °C), using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for the synthesis of N-(3-Bromophenyl)-4-fluorobenzamide.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

-

BDMAEE. (n.d.). DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. BDMAEE. [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

-

Subash, B., & Tantry, S. J. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5644-5647. Available from PMC. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. [Link]

-

Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

-

BDMAEE. (2024). Optimizing Reaction Selectivity with DMAP in Amide Bond Formation. BDMAEE. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from Luxembourg Bio Technologies. [Link]

-

Dunne, K., et al. (2002). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 6(4), 590-597. Available from Luxembourg Bio Technologies. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

-

Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11505. Available from RSC Publishing. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. peptide.com [peptide.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. peptide.com [peptide.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-(3-bromophenyl)-4-fluorobenzamide | 1978-81-0 [chemicalbook.com]

The Strategic Deployment of N-(3-Bromophenyl)-4-fluorobenzamide in Drug Discovery Libraries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-(3-bromophenyl)-4-fluorobenzamide core is a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and strategic vectors for chemical diversification. This guide provides an in-depth technical analysis of this scaffold, moving beyond a simple recitation of facts to deliver field-proven insights into its strategic application in drug discovery. We will explore the causality behind its synthesis, the rationale for its use in kinase inhibitor design, and the self-validating experimental protocols essential for advancing library development. This document is intended to serve as a practical resource for researchers aiming to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The Rationale for the N-(3-Bromophenyl)-4-fluorobenzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with biological targets.[1] The strategic halogenation of the N-(3-Bromophenyl)-4-fluorobenzamide scaffold, however, elevates its utility from a simple pharmacophore to a highly versatile platform for library synthesis.

-

The 4-Fluoro Benzoyl Moiety: The fluorine atom at the para-position of the benzoyl ring serves multiple purposes. Its strong electron-withdrawing nature can influence the acidity of the amide proton, potentially modulating binding affinity. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability, a critical factor for oral bioavailability.[2][3]

-

The 3-Bromo Phenyl Moiety: The bromine atom on the meta-position of the aniline ring is a key feature for library development. It provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4] This allows for the facile introduction of a wide array of substituents, enabling extensive exploration of the chemical space around the core scaffold. This strategic placement of a reactive vector is fundamental to the construction of diverse and targeted compound libraries.

This guide will now delve into the practical aspects of working with this scaffold, from its synthesis and characterization to its application in the discovery of potent kinase inhibitors.

Synthesis and Characterization of the Core Scaffold

The synthesis of N-(3-Bromophenyl)-4-fluorobenzamide is a robust and well-established process, typically achieved through the acylation of 3-bromoaniline with 4-fluorobenzoyl chloride. This reaction is a variation of the classical Schotten-Baumann reaction.[5]

Experimental Protocol: Synthesis of N-(3-Bromophenyl)-4-fluorobenzamide

Materials:

-

3-bromoaniline

-

4-fluorobenzoyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM.

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM to the cooled aniline solution with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-(3-Bromophenyl)-4-fluorobenzamide.[5]

Workflow for Synthesis and Purification

Caption: Generalized workflow for the synthesis and purification of N-(3-Bromophenyl)-4-fluorobenzamide.

Spectroscopic Characterization

The structural integrity of the synthesized scaffold must be rigorously confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. The amide proton will appear as a singlet or broad singlet, typically downfield (>8.0 ppm). The integration of the signals will correspond to the number of protons in each environment. |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-140 ppm. The carbonyl carbon of the amide will be significantly downfield (>160 ppm). The carbon attached to fluorine will show a characteristic large one-bond C-F coupling constant. |

| IR Spectroscopy | A strong C=O stretch for the amide carbonyl around 1650 cm⁻¹. An N-H stretch will be visible around 3300 cm⁻¹. C-F and C-Br stretches will be present in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ will be observed, corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature. |

Table 1: Expected Spectroscopic Data for N-(3-Bromophenyl)-4-fluorobenzamide.[6][7]

Application as a Scaffold for Kinase Inhibitors

The N-(3-Bromophenyl)-4-fluorobenzamide scaffold is particularly well-suited for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site, and the N-(3-Bromophenyl)-4-fluorobenzamide moiety can be strategically appended to this core to occupy the solvent-exposed region and provide additional binding interactions.[8]

Structure-Activity Relationship (SAR) Insights

The bromine atom on the 3-phenyl ring is the primary point for diversification. By employing Suzuki coupling, a variety of aryl and heteroaryl groups can be introduced. This allows for the systematic probing of the chemical space in the solvent-exposed region of the kinase active site, which can lead to significant improvements in potency and selectivity.

For instance, in the development of multi-targeted receptor tyrosine kinase inhibitors, the N4-(3-bromophenyl) moiety has been incorporated into a pyrrolo[2,3-d]pyrimidine core.[9] The subsequent diversification at the bromine position would allow for the optimization of interactions with the target kinases.

Logical Relationship for SAR Studies

Caption: Logical workflow for SAR-driven lead optimization using the N-(3-Bromophenyl)-4-fluorobenzamide scaffold.

Self-Validating Experimental Protocols for Biological Evaluation

The trustworthiness of any drug discovery campaign relies on robust and reproducible biological assays. For kinase inhibitor development based on the N-(3-Bromophenyl)-4-fluorobenzamide scaffold, the following protocols are fundamental.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

Adenosine-5'-triphosphate (ATP)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (specific to the kinase)

-

White, opaque 384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well plate.

-

Kinase Reaction: Add the kinase, substrate, and ATP in the assay buffer to the wells containing the compounds. The final DMSO concentration should be kept low (typically <1%).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-based reaction that produces light.

-

Data Acquisition: Incubate the plate for a further 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Workflow for Biological Evaluation

Caption: A hierarchical workflow for the biological evaluation of a compound library based on the N-(3-Bromophenyl)-4-fluorobenzamide scaffold.

Conclusion

The N-(3-Bromophenyl)-4-fluorobenzamide scaffold represents a highly valuable starting point for the development of targeted drug discovery libraries. Its robust synthesis, coupled with the strategic placement of halogen atoms for both modulating physicochemical properties and enabling diverse chemical modifications, makes it a powerful tool in the medicinal chemist's arsenal. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this scaffold, with a clear understanding of the underlying scientific principles and the practical steps required for successful library development and biological evaluation. By integrating these strategies, the full potential of the N-(3-Bromophenyl)-4-fluorobenzamide core can be unlocked to discover the next generation of innovative therapeutics.

References

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PubMed Central. Available at: [Link]

- Synthesis of benzanilide from aniline and benzoyl chloride pdf. (n.d.).

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PubMed. Available at: [Link]

-

Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022). Bentham Science Publishers. Available at: [Link]

-

Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides. (2025). ResearchGate. Available at: [Link]

-

Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. (2026). PubMed Central. Available at: [Link]

-

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (n.d.). PubMed. Available at: [Link]

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (n.d.). MDPI. Available at: [Link]

-

Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Available at: [Link]

-

Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. (2025). ResearchGate. Available at: [Link]

-

Benzanilide. (1927). Organic Syntheses Procedure. Available at: [Link]

-

Benzanilide from aniline. (n.d.). Slideshare. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

- SYNTHESIS Benzanilide BY BENZOL

- Method for preparing p-fluorobenzaldehyde. (n.d.). Google Patents.

-

7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. Available at: [Link]

-

Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). ACS Publications. Available at: [Link]

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (n.d.). Google Patents.

-

8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Available at: [Link]

- A kind of preparation method of fluorobenzamide compound. (n.d.). Google Patents.

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Available at: [Link]

-

Synthesis of 3-bromo-4-fluoronitrobenzene. (2025). ResearchGate. Available at: [Link]

-

Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. (n.d.). ChemRxiv. Available at: [Link]

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). PubMed Central. Available at: [Link]

Sources

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Bromophenyl)-4-fluorobenzamide

[1]

Case ID: YIELD-OPT-042 Status: Open Subject: Optimization of Amide Coupling with Deactivated Nucleophiles[1]

Executive Summary: The Core Challenge

You are experiencing low yields in the synthesis of N-(3-Bromophenyl)-4-fluorobenzamide . This is not a random failure; it is a kinetic issue inherent to your substrates.

-

The Nucleophile: 3-Bromoaniline is significantly less reactive than aniline due to the electron-withdrawing inductive effect (-I) of the bromine atom.[1] Its conjugate acid pKa is ~3.58 , compared to 4.6 for aniline. It attacks electrophiles slowly.[1]

-

The Electrophile: 4-Fluorobenzoyl chloride is highly reactive but prone to rapid hydrolysis.[1]

The Conflict: If the coupling reaction is too slow (due to the amine), the acid chloride will hydrolyze via moisture in the air/solvent before it can form the product. Speed is yield.

Module 1: Critical Reagent Integrity Check

Before altering your protocol, validate your materials. A common "silent killer" of yield is partially hydrolyzed acid chloride.

| Reagent | Potential Failure Mode | QC Check |

| 4-Fluorobenzoyl Chloride | Hydrolysis to 4-fluorobenzoic acid (white solid).[1] | Visual: Liquid should be clear/pale yellow.[1] Turbidity or white precipitate indicates hydrolysis.[1] Chem: Take an NMR in CDCl3. Look for broad -OH peak >10 ppm (Acid) vs. clean aromatics. |

| 3-Bromoaniline | Oxidation (darkening color).[1] | Visual: Should be clear to light yellow/brown liquid.[1] Dark brown/black indicates significant oxidation.[1] Distill if necessary. |

| Dichloromethane (DCM) | Water content.[1] | Action: Must be anhydrous. Water competes with the amine for the acid chloride. |

Module 2: The "Gold Standard" Protocol

For deactivated anilines, the Schotten-Baumann (biphasic aqueous) method often fails. You must switch to an anhydrous, catalyzed system.

The Mechanism: Nucleophilic Catalysis

We utilize DMAP (4-Dimethylaminopyridine) .[1][2] The DMAP attacks the acid chloride first to form a highly reactive N-acylpyridinium intermediate. This intermediate is more electrophilic than the acid chloride and less prone to side reactions, facilitating the attack by the sluggish 3-bromoaniline.

Optimized Workflow (0.5 mmol Scale Example)

-

Setup: Flame-dried RBF, Nitrogen/Argon atmosphere.

-

Solvation: Dissolve 3-Bromoaniline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add Triethylamine (TEA, 1.5 equiv) .

-

Note: TEA acts as the proton scavenger (HCl sponge).

-

-

Catalyst: Add DMAP (0.1 equiv / 10 mol%) .

-

Cooling: Cool solution to 0°C (Ice bath).

-

Addition: Add 4-Fluorobenzoyl chloride (1.1 equiv) dropwise.

-

Why 1.1 equiv? To account for slight hydrolysis.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

Visualizing the Pathway

Caption: DMAP acts as an acyl-transfer agent, lowering the activation energy for the deactivated aniline.[1]

Module 3: Troubleshooting & Isolation

If your yield is still low (<60%), use this diagnostic tree to identify the failure point.

Caption: Diagnostic logic flow for identifying yield loss in amide coupling.

Purification Protocol (Minimizing Loss)

The product is an amide, which is generally stable and neutral.

-

Quench: Add saturated NaHCO3 to the reaction mixture.

-

Extraction: Extract with DCM (3x).

-

The "Sandwich" Wash (Crucial for Purity):

-

Wash 1 (Acidic): Wash organic layer with 1M HCl .[1]

-

Purpose: Protonates unreacted 3-bromoaniline (making it water-soluble) and removes DMAP/TEA.[1]

-

-

Wash 2 (Basic): Wash organic layer with 1M NaOH or Sat.[1] NaHCO3.

-

Purpose: Removes unreacted 4-fluorobenzoic acid (hydrolysis byproduct).[1]

-

-

Wash 3 (Neutral): Brine wash to remove trapped water.[1]

-

-

Recrystallization:

-

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane .[1]

-

Technique: Dissolve in minimum hot ethanol. Add hot water until slightly turbid. Cool slowly to RT, then 4°C.

-

Target MP:128 °C .

-

Frequently Asked Questions (FAQ)

Q: My product is a sticky oil instead of a solid. What happened? A: This usually indicates trapped solvent or impurities (often the aniline).

-

Fix: Triturate the oil with cold Hexane or Pentane. Scratch the flask sides with a glass rod to induce nucleation. If it remains oily, your product likely still contains 3-bromoaniline.[1] Repeat the 1M HCl wash .

Q: Can I use Pyridine as the solvent? A: Yes. Pyridine is an excellent base/solvent for this reaction.[1] However, removing pyridine requires extensive acid washes (CuSO4 solution is effective for complexing pyridine) which might complicate the workup. The DCM/TEA/DMAP method is generally cleaner for isolation.

Q: The acid chloride is smoking when I open the bottle. Is it bad? A: "Smoking" is HCl gas releasing upon contact with moist air.[1] It indicates the reagent is reactive, but also that it is degrading. If it contains white solids, filter the neat liquid under inert gas or distill before use.

Q: Why not use EDC/NHS coupling with the carboxylic acid instead? A: You can, but it is generally less atom-efficient and slower for this specific deactivated aniline. The acid chloride route is kinetically superior for sterically unhindered but electronically deactivated systems.

References

-

Reactivity of Anilines: PubChem Compound Summary for CID 11562, 3-Bromoaniline.[1] National Center for Biotechnology Information (2025).[1] [Link]

-

Amide Coupling Optimization: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852. (General reference for DMAP catalysis mechanism).

Sources

- 1. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Technical Support Center: Recrystallization of N-(3-Bromophenyl)-4-fluorobenzamide

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the recrystallization of N-(3-Bromophenyl)-4-fluorobenzamide. This resource is structured to address common challenges encountered in the laboratory, moving from foundational principles to specific troubleshooting scenarios.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the recrystallization of N-(3-Bromophenyl)-4-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying N-(3-Bromophenyl)-4-fluorobenzamide?

A1: Recrystallization is a purification technique for solid compounds. It leverages the principle that the solubility of a solid in a solvent generally increases with temperature.[1] For N-(3-Bromophenyl)-4-fluorobenzamide, the goal is to find a solvent (or solvent system) where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This differential solubility allows for the separation of the desired compound from impurities. As a hot, saturated solution cools, the solubility of N-(3-Bromophenyl)-4-fluorobenzamide decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the solvent (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of N-(3-Bromophenyl)-4-fluorobenzamide?

A2: The choice of solvent is critical for a successful recrystallization.[1] The ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at or near its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Not react chemically with the compound. [2]

-

Be volatile enough to be easily removed from the purified crystals.

A good starting point is to consider the polarity of N-(3-Bromophenyl)-4-fluorobenzamide. The presence of the amide group suggests it is a polar molecule. Therefore, polar solvents may be suitable. However, the molecule also has significant non-polar character from the two phenyl rings. A common rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good choices.[3] For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[4]

Q3: What are the most common impurities I might encounter in my crude N-(3-Bromophenyl)-4-fluorobenzamide?

A3: The impurities in your crude product will largely depend on the synthetic route used. Common impurities could include unreacted starting materials such as 3-bromoaniline and 4-fluorobenzoyl chloride, or byproducts from side reactions. For instance, the formation of symmetrical amides from the reaction of the starting amine or acid chloride with themselves is a possibility.[5] The crude product may appear as a white to off-white or even slightly yellow solid due to these minor impurities.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of N-(3-Bromophenyl)-4-fluorobenzamide.

Problem 1: My compound "oils out" and does not form crystals.

Cause: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound.[6] This results in the formation of liquid droplets instead of solid crystals. Impurities can also lower the melting point of the compound, making it more prone to oiling out.[6][7]

Solution:

-

Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to decrease the saturation temperature.

-

Use a lower boiling point solvent: If the boiling point of your solvent is higher than the melting point of your compound, it will likely oil out. Choose a solvent with a lower boiling point.

-

Employ a mixed solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the oil/precipitate and then allow it to cool slowly. A good starting point for N-(3-Bromophenyl)-4-fluorobenzamide could be an ethanol/water or ethyl acetate/hexane mixture.[5]

-

Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.

Problem 2: No crystals form upon cooling.

Cause: This issue typically arises from two main reasons: the solution is too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.

Solution:

-

Induce crystallization:

-

Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of pure N-(3-Bromophenyl)-4-fluorobenzamide, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

-

-

Reduce the solvent volume: If inducing crystallization doesn't work, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6] Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.

-

Drastic cooling: As a last resort, placing the flask in an ice bath or even a dry ice/acetone bath can sometimes force crystallization. However, this rapid cooling often leads to the formation of very small crystals that may be less pure.

Problem 3: The recrystallization yield is very low.

Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.[6]

Solution:

-

Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

-

Prevent premature crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the funnel.

-

Ensure complete cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize the amount of product that crystallizes out of the solution.

-

Recover a second crop of crystals: The mother liquor (the solvent remaining after filtration) may still contain a significant amount of dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Be aware that this second crop may be less pure than the first.[6]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of N-(3-Bromophenyl)-4-fluorobenzamide

-

Solvent Selection: Based on the polarity of the target molecule, ethanol is a good starting point. Test the solubility of a small amount of your crude product in ethanol at room temperature and at its boiling point.

-

Dissolution: Place the crude N-(3-Bromophenyl)-4-fluorobenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)

-

Dissolution: Dissolve the crude N-(3-Bromophenyl)-4-fluorobenzamide in the minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.

-

Clarification: Add a few more drops of hot ethanol to make the solution clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 6 and 7 from the single solvent protocol, using an ice-cold ethanol/water mixture for washing.

Data Presentation

The following table provides an estimated solubility profile for N-(3-Bromophenyl)-4-fluorobenzamide in common laboratory solvents based on general principles of amide solubility and the behavior of structurally similar compounds. This data should be experimentally verified for optimal results.

| Solvent | Polarity Index | Predicted Solubility at 25 °C | Predicted Solubility at Boiling Point | Suitability as a Recrystallization Solvent |

| Water | 9.0 | Insoluble | Very Sparingly Soluble | Poor (Potential anti-solvent in a mixed system) |

| Methanol | 6.6 | Sparingly Soluble | Soluble | Good to Fair |

| Ethanol | 5.2 | Sparingly Soluble | Soluble | Good (Recommended starting point) |

| Acetone | 5.1 | Soluble | Very Soluble | Poor (May be too soluble at room temperature) |

| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble | Good (Potential alternative) |

| Dichloromethane | 3.4 | Soluble | Very Soluble | Poor (May be too soluble at room temperature) |

| Toluene | 2.4 | Sparingly Soluble | Soluble | Good to Fair |

| Hexane | 0.0 | Insoluble | Insoluble | Poor (Potential anti-solvent in a mixed system) |

Visualizations

Troubleshooting Workflow for Recrystallization

Caption: Troubleshooting workflow for common recrystallization issues.

Solvent Selection Logic for N-(3-Bromophenyl)-4-fluorobenzamide

Caption: Logic for selecting a suitable recrystallization solvent.

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

-

Scribd. Solvent Selection and Recrystallization Guide. [Link]

-

Reddit. Oiling out explanation. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]

-

Brainly. Why do crystals oil out and what are the remedies and prevention methods? [Link]

-

Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

-

Mettler Toledo. Oiling Out in Crystallization. [Link]

-

Biocyclopedia. Problems in recrystallization. [Link]

-

Recrystallization1. [Link]

-

Reddit. Recrystallization Issues. [Link]

-

ResearchGate. What is the best technique for amide purification? [Link]

-

ResearchGate. The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide. [Link]

-

Reddit. Recrystallisation Help. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization. [Link]

-

Patsnap. Synthesis method of 3-bromo-4-fluorobenzaldehyde. [Link]

-

Cheméo. Chemical Properties of Benzamide, N-(4-bromophenyl)-3-fluoro. [Link]

- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. aceschem.com [aceschem.com]

- 7. N-(3-bromophenyl)-4-fluorobenzamide | 1978-81-0 [chemicalbook.com]

Technical Support Center: Optimizing Reaction Conditions for N-(3-Bromophenyl)-4-fluorobenzamide Functionalization

Welcome to the Technical Support Center for the functionalization of N-(3-Bromophenyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

The functionalization of N-(3-Bromophenyl)-4-fluorobenzamide is a critical step in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will focus on two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Our approach is grounded in years of field-proven insights and a deep understanding of the underlying reaction mechanisms. We will not only provide step-by-step protocols but also explain the rationale behind each experimental choice, empowering you to troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[1] In the context of N-(3-Bromophenyl)-4-fluorobenzamide, this reaction is ideal for introducing a variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with N-(3-Bromophenyl)-4-fluorobenzamide is not proceeding to completion, and I'm observing a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting this issue:

-

Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source, whether it's Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, is fresh and has been stored under an inert atmosphere. The active Pd(0) species is susceptible to oxidation, which can be a major cause of low reactivity.[2] If using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to Pd(0) is efficient.

-

Ligand Integrity: Phosphine ligands are prone to oxidation. Use fresh ligands or those that have been stored and handled under an inert atmosphere to avoid the formation of phosphine oxides, which can inhibit the catalytic cycle.

-

Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation, especially under prolonged reaction times or in the presence of moisture. It's advisable to use freshly opened or purified boronic acids. For sluggish reactions, consider using more stable boronate esters, such as pinacol esters.

-

Base and Solvent Purity: The choice and quality of the base are critical. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and dry. Solvents, particularly ethers like dioxane and THF, must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3]

-

Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a modest increase (e.g., from 80 °C to 100 °C) may be beneficial. However, excessive heat can lead to catalyst decomposition.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

| Problem | Potential Cause | Troubleshooting Steps & Rationale |

| Low or No Conversion | Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst system for more reliable generation of the active species. |

| Poor Quality Boronic Acid | - Use freshly purchased or recrystallized boronic acid. - Consider switching to a more stable boronic ester (e.g., pinacol ester). This can provide a slow release of the boronic acid, minimizing degradation. | |

| Ineffective Base | - Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Cesium carbonate is often more soluble and effective for challenging couplings. | |

| Presence of Oxygen | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Oxygen can irreversibly oxidize the active Pd(0) catalyst. | |

| Significant Homocoupling of Boronic Acid | Excess Boronic Acid or Inefficient Transmetalation | - Reduce the equivalents of boronic acid to 1.1-1.2 equivalents. - Ensure the base is sufficiently strong and soluble to facilitate the formation of the boronate species required for transmetalation. |

| Hydrodehalogenation (Bromine replaced by Hydrogen) | Catalyst Decomposition or Presence of Hydride Sources | - Ensure a sufficiently high ligand-to-palladium ratio to stabilize the catalyst and prevent the formation of palladium black, which can promote this side reaction. - Avoid using protic solvents or bases that can act as hydride sources. |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of N-(3-Bromophenyl)-4-fluorobenzamide

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

N-(3-Bromophenyl)-4-fluorobenzamide

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(3-Bromophenyl)-4-fluorobenzamide, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[4][5] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives of N-(3-Bromophenyl)-4-fluorobenzamide.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination on N-(3-Bromophenyl)-4-fluorobenzamide, but the reaction is sluggish and gives a low yield. What should I consider?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions. Here are key areas to investigate:

-

Ligand Choice: The nature of the phosphine ligand is paramount. For amide substrates, which can be challenging, more electron-rich and sterically bulky ligands are often required to promote the catalytic cycle. Consider using ligands from the Buchwald or Hartwig series, such as XPhos, SPhos, or RuPhos, as they have been developed to overcome the limitations of earlier ligand generations.[6]

-

Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[5] The solubility of the base can also play a role; ensure good mixing and consider using a solvent in which the base has some solubility.

-

Catalyst Pre-activation: Using a palladium(II) pre-catalyst that readily forms the active Pd(0) species in situ can be more reliable than using Pd(OAc)₂. Several generations of Buchwald pre-catalysts are commercially available and offer improved performance.

-

Solvent Effects: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly employed. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination

| Problem | Potential Cause | Troubleshooting Steps & Rationale |

| Low or No Product Formation | Inefficient Catalyst System | - Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The electronic and steric properties of the ligand are crucial for both oxidative addition and reductive elimination steps. - Use a reliable palladium pre-catalyst to ensure efficient generation of the active Pd(0) catalyst. |

| Inappropriate Base | - If using a strong base like NaOtBu, ensure your substrate is stable under these conditions. - If substrate degradation is observed, switch to a weaker base such as Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures. | |

| Catalyst Poisoning | - Ensure all reagents and solvents are pure and free from impurities that could coordinate to the palladium center and deactivate it. - The amine starting material should be of high purity. | |

| Significant Hydrodehalogenation | β-Hydride Elimination | - This side reaction is more common with primary amines.[5] - The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different ligands is recommended. - Lowering the reaction temperature may also disfavor this side reaction. |

| Reaction Stalls | Catalyst Deactivation | - Ensure the reaction is maintained under a strict inert atmosphere throughout. - Check the ligand-to-palladium ratio; an insufficient amount of ligand can lead to catalyst decomposition. |

Experimental Protocol: Generalized Buchwald-Hartwig Amination of N-(3-Bromophenyl)-4-fluorobenzamide

This protocol serves as a general guideline. The optimal conditions will depend on the specific amine being coupled.

Materials:

-

N-(3-Bromophenyl)-4-fluorobenzamide

-

Amine (1.1 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

-

Ligand (if not using a pre-catalyst)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand (if necessary), and base to a dry Schlenk tube.

-

Add N-(3-Bromophenyl)-4-fluorobenzamide and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A schematic of the Buchwald-Hartwig amination catalytic cycle.

References

-

Buchwald, S. L. (n.d.). Buchwald-Hartwig Amination. Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

-

WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

-

MDPI. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CN1923793A - Synthesis method of aryl phenyl ester like compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. US20110046180A1 - N-aryl-n-piperidin-4-yl-propionamide derivatives and their use as opioid receptor ligands - Google Patents [patents.google.com]

Technical Support Center: Purifying Crude N-(3-Bromophenyl)-4-fluorobenzamide

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of crude N-(3-Bromophenyl)-4-fluorobenzamide. Our objective is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed, effective decisions during the purification workflow. We address common issues in a direct question-and-answer format, moving from high-level inquiries to detailed, protocol-specific troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise after the synthesis of N-(3-Bromophenyl)-4-fluorobenzamide, typically from the reaction of 3-bromoaniline and 4-fluorobenzoyl chloride.

Q1: What are the most likely impurities in my crude product?

A1: The impurity profile is dictated by the synthetic route. Assuming a standard acylation reaction, the primary impurities you will encounter are unreacted starting materials and by-products from side reactions. Understanding these impurities is the first step to designing a rational purification strategy.

-

3-Bromoaniline (Starting Material): A basic compound that is highly likely to be present in the crude mixture.

-

4-Fluorobenzoic Acid: An acidic compound formed from the hydrolysis of the starting material, 4-fluorobenzoyl chloride, upon exposure to moisture during the reaction or aqueous workup.

-

Excess Coupling Reagents/Bases: If your synthesis used a coupling agent (like DCC, EDC) or an organic base (like triethylamine, pyridine), these and their corresponding salts (e.g., triethylammonium chloride) will be present.[1][2]

Table 1: Common Impurities and Their Physicochemical Properties

| Impurity | Chemical Class | pKa (approx.) | Removal Strategy |

|---|---|---|---|

| 3-Bromoaniline | Basic (Aromatic Amine) | ~3.6 (of conjugate acid) | Aqueous acid wash (e.g., 1M HCl) |

| 4-Fluorobenzoic Acid | Acidic (Carboxylic Acid) | ~4.1 | Aqueous base wash (e.g., 1M NaHCO₃, 1M NaOH) |

| N,N'-Dicyclohexylurea (DCU) | Neutral (Urea) | N/A | Filtration (often insoluble), Chromatography |

| Triethylammonium Chloride | Salt | N/A | Aqueous wash (highly water-soluble) |

Q2: My crude product is an off-white or yellowish solid. Is this normal?

A2: Yes, this is very common. Crude organic products are rarely pure white. The discoloration often arises from minor, highly-colored impurities or residual reagents. A successful purification protocol, whether by recrystallization or chromatography, should yield a pure white crystalline solid.[3]

Q3: What is the most critical first step in purifying my crude reaction mixture?

A3: An extractive aqueous workup is the most efficient initial step. Before attempting more labor-intensive methods like recrystallization or chromatography, a simple series of washes can dramatically increase the purity of your material by removing acidic and basic impurities. This is a foundational purification technique in organic synthesis.[4]

Q4: Which purification method should I choose: recrystallization or column chromatography?

A4: The choice depends on the impurity profile and the required scale.

-

Recrystallization is the preferred method for final purification if your crude product is already >85-90% pure after a workup and you can find a suitable solvent system. It is highly efficient, scalable, and often yields material of very high purity.[5][6]

-

Column Chromatography is necessary when impurities have polarities very similar to the product or when the crude material is very impure. While effective, it is more labor-intensive, uses large volumes of solvent, and can be more difficult to scale up.[7]

Part 2: Troubleshooting and Detailed Protocols

This section provides in-depth solutions and step-by-step guides for specific purification challenges.

Workflow 1: Foundational Purification via Aqueous Workup

This should always be your first purification step after the reaction is complete. The goal is to exploit the different acid-base properties of the product and the main impurities.

dot

Sources

- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. biotage.com [biotage.com]

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of C₁₃H₉BrFNO

This guide provides an in-depth comparison of leading High-Resolution Mass Spectrometry (HRMS) platforms for the robust characterization of the small molecule C₁₃H₉BrFNO. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating approach to data generation and interpretation. We will explore the nuanced differences between Orbitrap and Time-of-Flight (TOF) technologies, providing the technical insights necessary to select the optimal platform and methodology for unambiguous compound identification.

The Imperative of High Resolution in Small Molecule Analysis